

Application Note: Leaching Studies of Dioctyl Azelate from Medical Devices

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Compound of Interest

Compound Name: Dioctyl azelate

Cat. No.: B1606771

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Introduction

Plasticizers are essential components in polyvinyl chloride (PVC) based medical devices, imparting flexibility and durability to products such as intravenous (IV) bags, tubing, and catheters.[1][2] For many years, di(2-ethylhexyl) phthalate (DEHP) was the most commonly used plasticizer.[1][2] However, due to health concerns related to its potential as an endocrine disruptor, there is a growing trend towards the use of alternative plasticizers.[2][3][4] **Dioctyl azelate** (DOA), a non-phthalate plasticizer, is one such alternative.

The leaching of plasticizers from medical devices into drugs, biologics, and directly into patients is a critical safety concern.[3][5] Leached substances can potentially compromise the efficacy of the therapeutic product or pose a direct toxicological risk.[3][6][7] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the assessment of leachables from medical devices.[3] This application note provides a comprehensive overview of the methodologies for conducting leaching studies of **dioctyl azelate** from medical devices, including detailed experimental protocols and data presentation.

Data Presentation

While extensive quantitative data on the leaching of **dioctyl azelate** from medical devices is not widely published, the following tables provide a comparative summary of leaching data for

other common plasticizers. This data serves as a reference for expected migration levels and highlights the importance of conducting specific studies for DOA.

Table 1: Leaching of Plasticizers from PVC Medical Devices into Aqueous Simulants

Plasticizer	Medical Device	Simulant	Leaching Conditions	Leached Amount	Reference
DEHP	Neonatal expiratory filter set	Ethanol/Water (1:1)	1 hour sonication	54,600 µg	[8]
DEHP	IV fluid bags (PL146 plastic)	Ethanol/Water (1:1)	1 hour sonication	3,260 µg	[9]
DEHP	Cannula for neonates	Not specified	Not specified	730 µg/kg bw/day (exposure dose)	[8]
DiBP	Urine collectors for newborns	Ethanol/Water (1:1)	1 hour sonication	340 µg	[9]

Table 2: Leaching of DEHP from PVC Infusion Lines under Different Flow Rates

Flow Rate	Infusion Time	Leached DEHP Amount
30 mL/h	8.33 h	~1000 µg
60 mL/h	4.17 h	~600 µg
90 mL/h	2.8 h	~500 µg

Data adapted from a study on DEHP leaching to illustrate the influence of flow rate.

Experimental Protocols

Protocol 1: Simulated Leaching Study

This protocol describes a general method for conducting a simulated leaching study to determine the amount of **dioctyl azelate** that migrates from a medical device into a solvent.

Materials:

- **Dioctyl azelate** (DOA) reference standard
- Medical device containing DOA
- Simulant solution (e.g., Ethanol:Water 50:50 v/v, Saline solution 0.9%)
- Glass vials with PTFE-lined caps
- Incubator or water bath
- Analytical balance
- Volumetric flasks
- Pipettes

Procedure:

- **Sample Preparation:** Cut a representative portion of the medical device with a known surface area or weight.
- **Extraction:** Place the prepared sample into a glass vial and add a known volume of the pre-warmed simulant solution. The ratio of the sample surface area to the solvent volume should be recorded.
- **Incubation:** Seal the vial and incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 24, 48, 72 hours). Agitation may be applied to simulate clinical use.
- **Sample Collection:** After incubation, carefully remove the medical device sample from the vial. The remaining solution is the leachate sample.

- Analysis: Analyze the leachate sample for the concentration of DOA using a validated analytical method, such as GC-MS or HPLC-UV (see Protocols 2 and 3).
- Quantification: Calculate the amount of DOA leached per unit area or weight of the medical device.

Protocol 2: Quantification of Dioctyl Azelate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the analysis of **dioctyl azelate** in leachate samples. As DOA is a high molecular weight ester, this method can be adapted from general protocols for similar compounds.

Materials:

- Leachate sample
- **Dioctyl azelate** reference standard
- Hexane (or other suitable organic solvent)
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)

Procedure:

- Sample Preparation (Liquid-Liquid Extraction):
 - Transfer a known volume of the aqueous leachate sample to a separatory funnel.
 - Add a known volume of hexane and shake vigorously for 2 minutes.
 - Allow the layers to separate and collect the organic (upper) layer.
 - Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.

- Concentrate the extract under a gentle stream of nitrogen if necessary.
- Instrumental Analysis:
 - GC Conditions:
 - Injector Temperature: 280°C
 - Injection Mode: Splitless
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program: 150°C (hold for 1 min), ramp to 300°C at 15°C/min, hold for 10 min.
 - MS Conditions:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DOA (e.g., m/z 112, 129, 149 - these are common ester fragments and would need to be confirmed with a DOA standard).
- Calibration: Prepare a series of calibration standards of DOA in hexane and analyze them under the same conditions to generate a calibration curve.
- Quantification: Determine the concentration of DOA in the sample extract from the calibration curve and calculate the total amount leached from the medical device.

Protocol 3: Quantification of Dioctyl Azelate by High-Performance Liquid Chromatography (HPLC)-UV

This protocol outlines an HPLC-UV method for the determination of **dioctyl azelate**.

Materials:

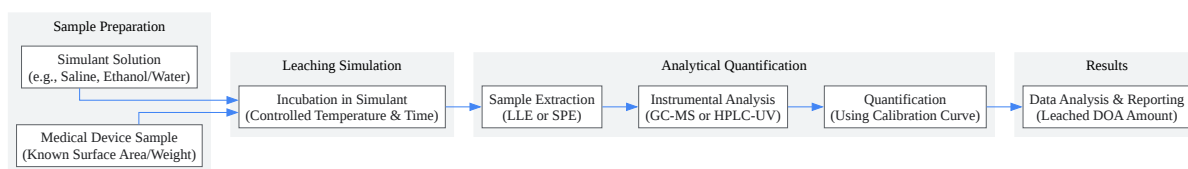
- Leachate sample
- **Diethyl azelate** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)

Procedure:

- Sample Preparation:
 - For aqueous leachate samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances.
 - Alternatively, if the DOA concentration is sufficiently high, the sample may be directly injected after filtration through a 0.45 μ m syringe filter.
- Instrumental Analysis:
 - Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 90:10 v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 20 μ L.
 - Detection Wavelength: 210 nm (as azelate esters lack a strong chromophore, a low wavelength is necessary).
- Calibration: Prepare a series of DOA calibration standards in the mobile phase and analyze to construct a calibration curve.

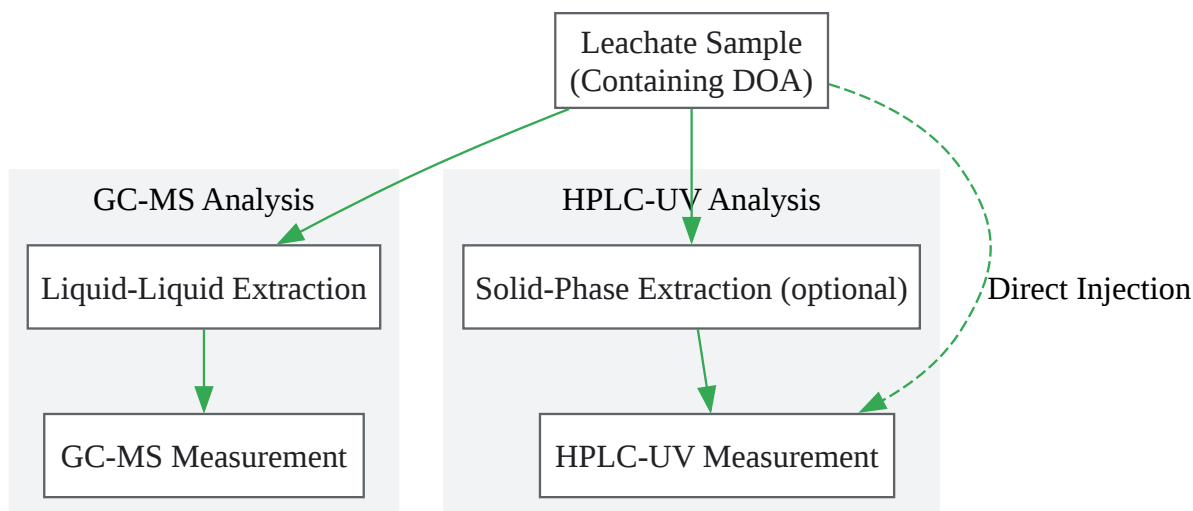
- Quantification: Determine the concentration of DOA in the sample from the calibration curve and calculate the total amount leached.

Mandatory Visualization



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Caption: Experimental workflow for a **dioctyl azelate** leaching study.



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Caption: Logical flow for selecting an analytical method for DOA quantification.

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